1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
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Overview
Description
1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound with a unique structure that includes an azepane ring, a naphthyridine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring and the naphthyridine moiety. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Synthesis of the azepane ring through cyclization reactions.
Step 2: Preparation of the naphthyridine moiety via condensation reactions.
Step 3: Coupling of the azepane and naphthyridine intermediates using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[3-(Piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
- 1-(4-{[3-(Morpholine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Uniqueness
1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may contain different ring structures, such as piperidine or morpholine.
Biological Activity
1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a naphthyridine core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Naphthyridine Core : Known for its role in various biologically active molecules.
- Azepane Carbonyl Group : Contributes to the compound's interaction with biological targets.
- Amino Group : Enhances solubility and potential interactions with proteins.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthyridine core followed by the introduction of the azepane carbonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Several studies have reported that naphthyridine derivatives possess antimicrobial properties. For instance:
- Antibacterial : Compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal : Some derivatives demonstrate efficacy against fungal pathogens such as Candida albicans.
Anticancer Activity
Naphthyridine derivatives have also been investigated for their anticancer potential:
- Mechanism of Action : The interaction with DNA and inhibition of topoisomerases are common mechanisms through which these compounds exert their anticancer effects.
- Case Studies : In vitro studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cell lines .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Study | Biological Activity | Findings |
---|---|---|
Antibacterial | Effective against E. coli and S. aureus | |
Antifungal | Inhibitory effects on C. albicans | |
Anticancer | Induces apoptosis in cancer cell lines |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interacting with enzymes involved in critical biological pathways.
- Receptor Binding : Potentially binding to receptors that mediate cellular responses.
Properties
IUPAC Name |
1-[4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-7-12-20-22(27-19-10-8-18(9-11-19)17(2)29)21(15-25-23(20)26-16)24(30)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDFZKVBUGUQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)C)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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